molecular formula C8H7ClO4 B2996282 4-CHLORO-3,5-DIHYDROXYBENZOIC ACID METHYL ESTER CAS No. 1379332-50-9

4-CHLORO-3,5-DIHYDROXYBENZOIC ACID METHYL ESTER

Cat. No.: B2996282
CAS No.: 1379332-50-9
M. Wt: 202.59
InChI Key: KCLHTSDISVJYNQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dihydroxybenzoic acid methyl ester is an organic compound with the molecular formula C8H7ClO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by hydroxyl groups, and the hydrogen atom at position 4 is replaced by a chlorine atom. The carboxyl group is esterified with methanol, forming the methyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dihydroxybenzoic acid methyl ester typically involves the esterification of 4-chloro-3,5-dihydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dihydroxybenzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

4-Chloro-3,5-dihydroxybenzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in studies involving enzyme inhibition and as a probe for biochemical pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroxybenzoic acid methyl ester
  • 3,5-Dichloro-4-hydroxybenzoic acid
  • 4-Hydroxybenzoic acid methyl ester

Uniqueness

4-Chloro-3,5-dihydroxybenzoic acid methyl ester is unique due to the presence of both hydroxyl and chlorine substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

methyl 4-chloro-3,5-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLHTSDISVJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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